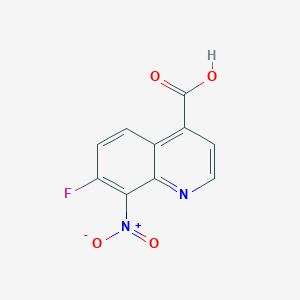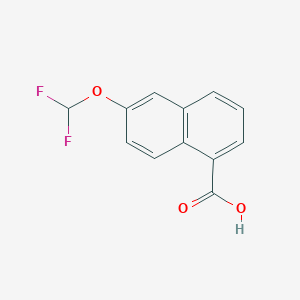
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-5-sulfonamide is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with a sulfonamide group at the 5-position and a methyl group at the 1-position. It has garnered interest in various fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with methyl vinyl ketone in the presence of a suitable catalyst to form the quinoline core. The sulfonamide group is then introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. These interactions can lead to various biological effects, including anti-cancer and anti-microbial activities.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: Similar structure but with a carboxylic acid group at the 4-position.
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide: Similar structure but with the sulfonamide group at the 6-position.
Uniqueness
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-5-sulfonamide is unique due to the specific positioning of the sulfonamide group at the 5-position, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
89819-39-6 |
|---|---|
Fórmula molecular |
C10H12N2O3S |
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
1-methyl-2-oxo-3,4-dihydroquinoline-5-sulfonamide |
InChI |
InChI=1S/C10H12N2O3S/c1-12-8-3-2-4-9(16(11,14)15)7(8)5-6-10(12)13/h2-4H,5-6H2,1H3,(H2,11,14,15) |
Clave InChI |
IPVAEZAWOABPOL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CCC2=C1C=CC=C2S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


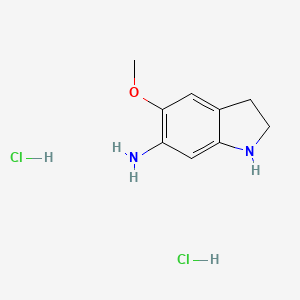
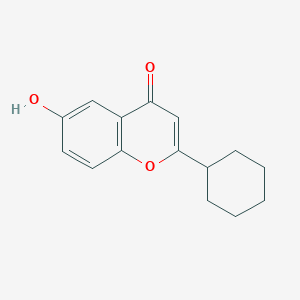
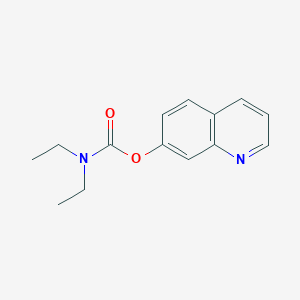








![3-(Imidazo[1,2-a]pyridin-2-yl)benzamide](/img/structure/B11872070.png)
